3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole chemical properties
3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole chemical properties
An In-depth Technical Guide to 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in modern drug discovery and agrochemical research. The unique combination of a cyclopropyl ring, a pyrazole core, and a difluoromethyl group imparts a distinct set of physicochemical properties, including metabolic stability and the ability to act as a lipophilic hydrogen bond donor. This guide details the compound's chemical identity, predicted spectroscopic and physical properties, a proposed synthetic pathway with a detailed experimental protocol, and its chemical reactivity. Furthermore, it explores the molecule's applications as a key building block and scaffold, grounded in the established biological activities of related pyrazole derivatives. Safety and handling protocols are also discussed. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Strategic Value of Fluorinated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1][2][3] Its metabolic stability and versatile substitution patterns make it a cornerstone for drug design.[3] The strategic incorporation of fluorine atoms or fluoroalkyl groups into such scaffolds is a widely employed strategy to modulate key drug-like properties, including metabolic stability, membrane permeability, and binding affinity.[4][5]
The difluoromethyl (CHF2) group, in particular, has garnered substantial attention as a bioisosteric replacement for hydroxyl, thiol, or amino groups.[4] It can act as a lipophilic hydrogen bond donor, a rare and valuable interaction in molecular recognition. This, combined with the conformational rigidity and favorable metabolic profile of the cyclopropyl group, makes 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole a highly valuable building block for creating novel chemical entities with potentially enhanced pharmacological profiles.[6][7] This guide synthesizes the available information to provide a detailed technical portrait of this promising synthetic intermediate.
Physicochemical and Spectroscopic Properties
Chemical Identity
The structure of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole incorporates the key features of the pyrazole ring substituted at the 3- and 5-positions. It is important to note that unsubstituted N-H pyrazoles exist as a mixture of tautomers. In this case, the compound can exist as both 3-cyclopropyl-5-(difluoromethyl) and 5-cyclopropyl-3-(difluoromethyl) tautomers. For clarity, this document will primarily refer to the 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole nomenclature, while acknowledging the inherent tautomerism.
| Property | Value | Source |
| Molecular Formula | C₇H₈F₂N₂ | [8][9] |
| Molecular Weight | 158.15 g/mol | [8][9][10] |
| CAS Number | 1042768-00-2 (for 5-cyclopropyl-3-difluoromethyl) | [8] |
| 1062296-03-0 (for 5-cyclopropyl-3-difluoromethyl) | [9] | |
| Canonical SMILES | C1CC1C2=CC(=NN2)C(F)F | [8] |
| InChI Key | QOGBWRRHJQSLCY-UHFFFAOYSA-N | [8] |
| Physical State | Solid | [8] |
| Purity (Typical) | ≥95% | [8] |
Spectroscopic Characterization
While specific experimental spectra for this exact molecule are not publicly available, a reliable prediction of its key spectroscopic features can be made based on data from analogous structures, such as other difluoromethylated pyrazoles.[11]
2.2.1 Predicted ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the difluoromethyl proton, and the cyclopropyl protons. The difluoromethyl proton signal is particularly characteristic, appearing as a triplet due to coupling with the two equivalent fluorine atoms.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-H | 12.0 - 13.5 | Broad singlet | - |
| CH (pyrazole, C4) | ~6.4 | Singlet | - |
| CHF₂ | 6.1 - 6.5 | Triplet (t) | ²JH-F ≈ 54 Hz |
| CH (cyclopropyl) | 1.9 - 2.1 | Multiplet (m) | - |
| CH₂ (cyclopropyl) | 0.8 - 1.2 | Multiplet (m) | - |
2.2.2 Predicted ¹⁹F NMR Spectroscopy The fluorine NMR spectrum provides a clear diagnostic signal for the difluoromethyl group. It is expected to appear as a doublet, resulting from the coupling with the single proton of the CHF₂ group.
| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CHF₂ | -115 to -116 | Doublet (d) | ²JF-H ≈ 54 Hz |
2.2.3 Predicted ¹³C NMR Spectroscopy The carbon spectrum will be characterized by the pyrazole ring carbons, the cyclopropyl carbons, and the difluoromethyl carbon, which will appear as a triplet due to one-bond C-F coupling.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C3/C5 (C-CHF₂) | ~145 | Triplet (t), ¹JC-F ≈ 238 Hz |
| C5/C3 (C-cyclopropyl) | ~150 | Singlet |
| C4 | ~102 | Singlet |
| CHF₂ | ~111 | Triplet (t), ¹JC-F ≈ 238 Hz |
| CH (cyclopropyl) | 6 - 8 | Singlet |
| CH₂ (cyclopropyl) | 8 - 10 | Singlet |
| *Note: Precise assignment of C3 and C5 depends on the dominant tautomer. |
2.2.4 Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
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IR: Key vibrational bands are expected for N-H stretching (~3200-3100 cm⁻¹), C-H stretching (~3000-2900 cm⁻¹), C=N and C=C stretching in the pyrazole ring (~1600-1450 cm⁻¹), and strong C-F stretching bands (~1100-1000 cm⁻¹).
-
MS (EI): The molecular ion peak (M⁺) would be observed at m/z 158. The fragmentation pattern would likely involve the loss of fluorine, the cyclopropyl group, or cleavage of the pyrazole ring. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₇H₈F₂N₂.[11]
Synthesis and Purification
The most direct and widely used method for constructing the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine.[1][2] A logical and robust synthetic approach to 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole would involve the reaction of 1-cyclopropyl-4,4-difluoro-1,3-butanedione with hydrazine hydrate.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available precursors. This approach offers high regioselectivity due to the differential reactivity of the ketone and the difluoroacetyl group.
Caption: Proposed two-step synthesis of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole.
Detailed Experimental Protocol (Representative)
This protocol describes a general procedure for the cyclocondensation step. CAUTION: Hydrazine is toxic and corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Objective: To synthesize 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole from 1-cyclopropyl-4,4-difluoro-1,3-butanedione.
Materials:
-
1-Cyclopropyl-4,4-difluoro-1,3-butanedione (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-cyclopropyl-4,4-difluoro-1,3-butanedione (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per mmol of diketone).
-
Addition of Reagents: Begin stirring the solution. Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops). Slowly add hydrazine hydrate (1.1 eq) dropwise to the mixture at room temperature. The addition may be mildly exothermic.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel. Carefully neutralize any remaining acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Characterization: Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS to confirm its identity and purity.
Chemical Reactivity and Stability
Tautomerism and Acidity
Like most N-unsubstituted pyrazoles, this molecule is a weak base (pKa of the conjugate acid is ~2.5) and a very weak acid (pKa of the N-H proton is ~14-15).[12][13] The two ring nitrogens—one pyrrole-type and one pyridine-type—allow it to act as both a hydrogen bond donor and acceptor, a key feature for its utility in drug design.
Reactivity of the Pyrazole Core
The pyrazole ring is considered an electron-rich aromatic system.
-
Electrophilic Aromatic Substitution: These reactions, such as nitration, sulfonation, and halogenation, occur preferentially at the C4 position, which has the highest electron density.[1][14]
-
N-Alkylation/Acylation: The ring nitrogens can be readily functionalized. Alkylation can occur at either N1 or N2, often yielding a mixture of isomers, the ratio of which can be influenced by the substrate and reaction conditions.
-
Influence of Substituents: The electron-withdrawing nature of the difluoromethyl group will deactivate the ring slightly towards electrophilic attack compared to an unsubstituted pyrazole. Conversely, the cyclopropyl group is generally considered to be weakly electron-donating.
Stability and Storage
3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole is expected to be a stable crystalline solid under standard laboratory conditions. It should be stored in a cool, dry place, sealed in a tightly closed container, away from strong oxidizing agents.
Applications in Research and Development
The title compound is not an end-product but a valuable building block for synthesizing more complex molecules with potential biological activity.
Role in Medicinal Chemistry
The pyrazole scaffold is a proven pharmacophore. The specific combination of the cyclopropyl and difluoromethyl substituents makes this molecule particularly attractive for lead optimization campaigns.
-
Scaffold for Bioactive Molecules: Derivatives of cyclopropyl-pyrazoles have been investigated as potent and selective antagonists for the cannabinoid type 1 (CB1) receptor, which is a target for treating obesity and metabolic syndrome.[7]
-
Bioisosteric Replacement: The CHF₂ group can be used to replace other functional groups to fine-tune potency and ADME (absorption, distribution, metabolism, and excretion) properties.[4] Its ability to form hydrogen bonds can be critical for target engagement.
-
Fungicidal and Antimicrobial Potential: Many pyrazole carboxamide derivatives, including those with difluoromethyl groups, have shown potent fungicidal activity against various phytopathogenic fungi.[1][2] This suggests potential applications in agrochemical development.
Caption: Potential application areas for 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from the closely related 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole can be used for a preliminary hazard assessment.
-
Hazard Statements: Likely to be classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Recommended PPE: Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work should be performed in a chemical fume hood to avoid inhalation of dust or vapors.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole represents a strategically designed molecular building block that leverages the beneficial properties of three key chemical motifs: the stable pyrazole core, the metabolically robust cyclopropyl group, and the bioisosterically valuable difluoromethyl moiety. Its predictable reactivity and robust synthetic accessibility make it an important intermediate for the development of new pharmaceuticals and agrochemicals. The insights provided in this guide on its properties, synthesis, and potential applications should serve as a valuable resource for scientists working at the forefront of chemical innovation.
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